molecular formula C18H15N3O3 B079363 Cresyl violet acetate CAS No. 10510-54-0

Cresyl violet acetate

Cat. No.: B079363
CAS No.: 10510-54-0
M. Wt: 321.3 g/mol
InChI Key: UEWSHLFAYRXNHZ-UHFFFAOYSA-N
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Description

Cresyl violet acetate, also known as oxazine 9, is a small diaminobenzooxazine dye with a planar conjugated system of moderate size. It is widely used in histology and cytology for staining purposes, particularly for the visualization of Nissl bodies in neurons. The compound is known for its vibrant staining properties, making it a valuable tool in neuroanatomical investigations .

Mechanism of Action

Target of Action

Cresyl Violet Acetate primarily targets the Nissl substance in the cytoplasm of neurons . The Nissl substance, also known as Nissl bodies or granules, is essentially rough endoplasmic reticulum with rosettes of free ribosomes, and is responsible for protein synthesis in the neuron .

Mode of Action

This compound operates by binding to the Nissl substance in neurons . This compound is a basic aniline dye that stains RNA blue, thereby highlighting important structural features of neurons . The Nissl substance appears dark blue due to the staining of ribosomal RNA, giving the cytoplasm a mottled appearance .

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein synthesis. By staining the Nissl substance, this compound highlights the sites of protein synthesis within the neuron . This staining allows for the visualization of neuronal structure and the distribution of protein synthesis machinery within the cell .

Pharmacokinetics

It is known that the compound is used in histological staining procedures, which typically involve the application of the stain to fixed tissue sections . The stain is then differentiated and the tissue is dehydrated before being viewed under a microscope .

Result of Action

The primary result of this compound’s action is the staining of Nissl substance in neurons, which allows for the visualization of neuronal structures . This staining is often used in research to count the number of cells, measure the size of lesions, or verify the placement of cannula implants or electrodes . It is also used in diagnostics as a vital stain .

Action Environment

The action of this compound is influenced by the preparation and treatment of the tissue sections it is applied to. For instance, tissue sections are typically “defatted” by passing through graded dilutions of ethanol, then rehydrated before the application of the stain . The environment in which this compound is stored can also affect its efficacy and stability. It is recommended to store this compound at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cresyl violet acetate can be synthesized through a series of chemical reactions involving the condensation of appropriate aromatic amines with aldehydes, followed by cyclization and subsequent acetylation. The specific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes rigorous quality control measures to ensure the consistency and quality of the dye. The final product is typically purified through crystallization or chromatography techniques to meet the required standards for biological staining applications .

Chemical Reactions Analysis

Types of Reactions: Cresyl violet acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to yield reduced forms of the dye.

    Substitution: Substitution reactions can occur, particularly at the amino groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce leuco forms of the dye .

Scientific Research Applications

Cresyl violet acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Crystal Violet: Another histological stain used for similar purposes but with different spectral properties.

    Luxol Fast Blue: Used for myelin staining in neurological studies.

    Neutral Red: A vital stain used for cell viability assays.

Uniqueness: Cresyl violet acetate is unique due to its specific staining properties for Nissl bodies and its stability under various conditions. Unlike some other dyes, it is less susceptible to photobleaching and does not undergo photoconversion, making it a reliable choice for long-term studies .

Properties

CAS No.

10510-54-0

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

acetic acid;5-iminobenzo[a]phenoxazin-9-amine

InChI

InChI=1S/C16H11N3O.C2H4O2/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;1-2(3)4/h1-8,18H,17H2;1H3,(H,3,4)

InChI Key

UEWSHLFAYRXNHZ-UHFFFAOYSA-N

SMILES

CC(=O)[O-].C1=CC=C2C(=C1)C(=[NH2+])C=C3C2=NC4=C(O3)C=C(C=C4)N

Canonical SMILES

CC(=O)O.C1=CC=C2C(=C1)C(=N)C=C3C2=NC4=C(O3)C=C(C=C4)N

Key on ui other cas no.

10510-54-0

physical_description

Deep green powder;  [MSDSonline]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cresyl violet acetate
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: How does Cresyl Violet Acetate interact with biological samples for visualization purposes?

A1: this compound acts as a metachromatic dye, meaning it can stain different tissues with varying colors, enabling differentiation. Its cationic nature allows it to bind to negatively charged components in cells and tissues, such as nucleic acids (DNA and RNA) and acidic polysaccharides. This interaction forms the basis for its use in histological staining procedures. []

Q2: What are the specific applications of this compound in histological staining?

A2: CVA is widely used to stain neuron cell bodies, specifically Nissl substance (rough endoplasmic reticulum) within the cytoplasm. This allows researchers to visualize and study neuronal morphology and density. [, ] It has also been employed in visualizing other tissues like cartilage and glandular tissue. []

Q3: Can this compound be used in combination with other techniques for enhanced visualization?

A3: Yes, CVA can be combined with laser capture microdissection for isolating specific cell populations, such as renal vasculature smooth muscle and glomeruli podocytes, from stained tissue sections. This facilitates targeted RNA extraction and gene expression analysis. [] CVA also serves as a fluorophore in confocal laser scanning microscopy, potentially enabling in-vivo histopathology. []

Q4: Are there any limitations to using this compound for staining?

A4: While generally effective, the staining effectiveness of CVA can be influenced by factors like concentration and tissue type. For instance, achieving homogeneous dye absorption in gastric mucosa might require higher CVA concentrations compared to esophageal mucosa. []

Q5: Can this compound be used to visualize specific cellular structures other than neurons?

A5: While predominantly used for neuron visualization, CVA can stain various cellular components due to its affinity for negatively charged molecules. Researchers have used it to highlight structures like cell membranes [] and to visualize cell differentiation stages in plants, such as the lignification process in xylem cells. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C16H15N3O3. Its molecular weight is 297.31 g/mol. []

Q7: What are the spectroscopic characteristics of this compound?

A7: this compound exhibits characteristic absorbance spectra, which can be used for its identification and quantification. The specific absorbance peaks may vary depending on the solvent and the presence of other components. [, , ]

Q8: How does the chemical structure of this compound influence its properties?

A8: The presence of amino and imino groups in the CVA molecule contributes to its basicity and its ability to form salts with acids, like acetate. These structural features also play a role in its interaction with biological targets and its spectroscopic properties. []

Q9: What methods are used to purify this compound?

A9: Preparative column liquid chromatography, utilizing silica gel as the stationary phase and a chloroform:methanol gradient elution, can effectively separate and purify CVA from mixtures. This method can yield high purity CVA for research and analytical purposes. []

Q10: What factors can affect the stability of this compound solutions?

A10: While specific studies on CVA solution stability are limited in the provided research, factors like exposure to light, temperature variations, and pH changes can potentially degrade dyes over time. It's generally advisable to store dye solutions according to manufacturer recommendations to preserve their quality.

Q11: Can this compound be used in material science applications?

A11: Yes, research indicates CVA's potential in nanotechnology and material science. For instance, it can be incorporated into Langmuir-Blodgett films with nano clay mineral layers. This can modify the dye's aggregation behavior and potentially lead to novel applications in sensing or optoelectronics. []

Q12: How is this compound used in SERS applications?

A12: CVA acts as a Raman reporter molecule in Surface-Enhanced Raman Scattering (SERS). Its interaction with specifically designed SERS-active nanoparticles, such as gold nanoparticles, leads to enhanced Raman signals, enabling the detection of target molecules with high sensitivity. This has applications in biosensing and environmental monitoring. [, , ]

Q13: What are the safety considerations associated with handling this compound?

A13: While considered relatively safe for laboratory use, appropriate personal protective equipment should be worn when handling CVA solutions. Information regarding specific hazards and safety precautions can be found in the material safety data sheet provided by the manufacturer.

Q14: Are there alternative dyes or methods available that can replace this compound in certain applications?

A15: Yes, depending on the specific application, alternative dyes with similar staining properties, like cresyl echt violet or cresyl fast violet, may be available. [] Additionally, alternative visualization techniques, such as immunohistochemistry or fluorescence microscopy, might be more suitable depending on the research question and available resources.

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